

Application of VPC162134 (Amixicile) in Microbiology Research

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Compound of Interest

Compound Name: **VPC162134**

Cat. No.: **B15567001**

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Introduction

VPC162134, also known as Amixicile, is a novel antibacterial agent that has demonstrated significant inhibitory activity against a range of pathogenic bacteria. This compound functions as a potent inhibitor of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), a key component in the central metabolism of several anaerobic and microaerophilic microorganisms. Its targeted mechanism of action and efficacy against clinically relevant bacteria, including drug-resistant strains, make **VPC162134** a compound of considerable interest for microbiology research and preclinical drug development.

This document provides detailed application notes and protocols for the use of **VPC162134** in a research setting, with a focus on its antibacterial activity against *Helicobacter pylori*, *Campylobacter jejuni*, Methicillin-resistant *Staphylococcus aureus* (MRSA), and *Staphylococcus epidermidis*.

Quantitative Data Summary

The antibacterial efficacy of **VPC162134** has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible *in vitro* growth of a microorganism.

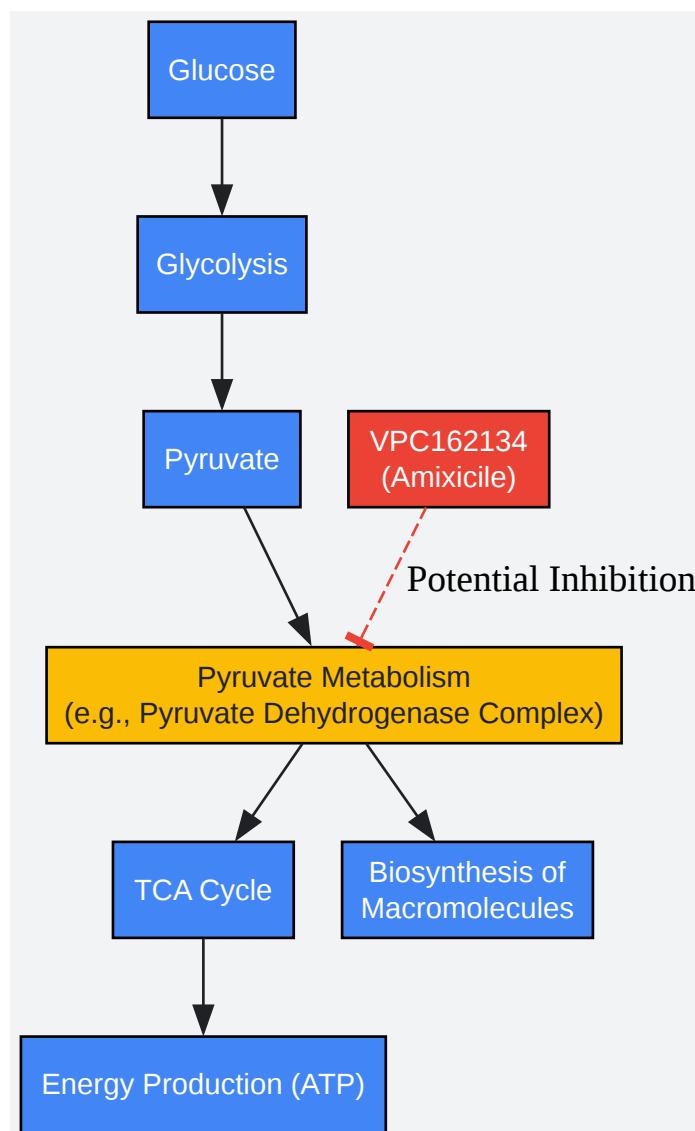
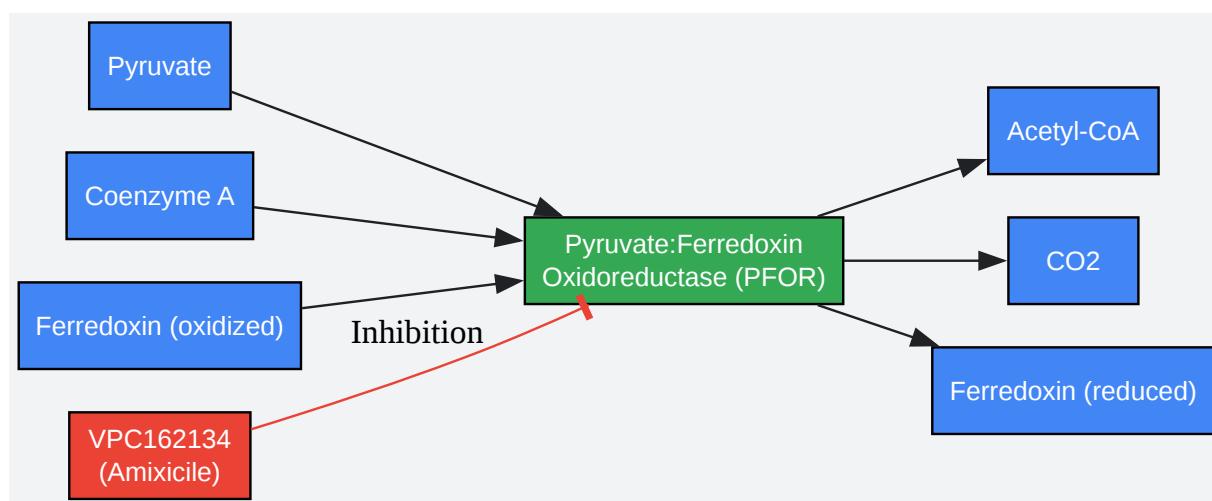
Bacterial Species	Gram Stain	Pathogenicity	VPC162134 (Amixicile) MIC (μ M)
Helicobacter pylori	Gram-negative	Gastric ulcers and cancer	2.9[1][2]
Campylobacter jejuni	Gram-negative	Gastroenteritis	17.5[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)	Gram-positive	Various infections, often antibiotic-resistant	93.3[1][2]
Staphylococcus epidermidis	Gram-positive	Opportunistic pathogen, biofilm formation	93.3[1][2]

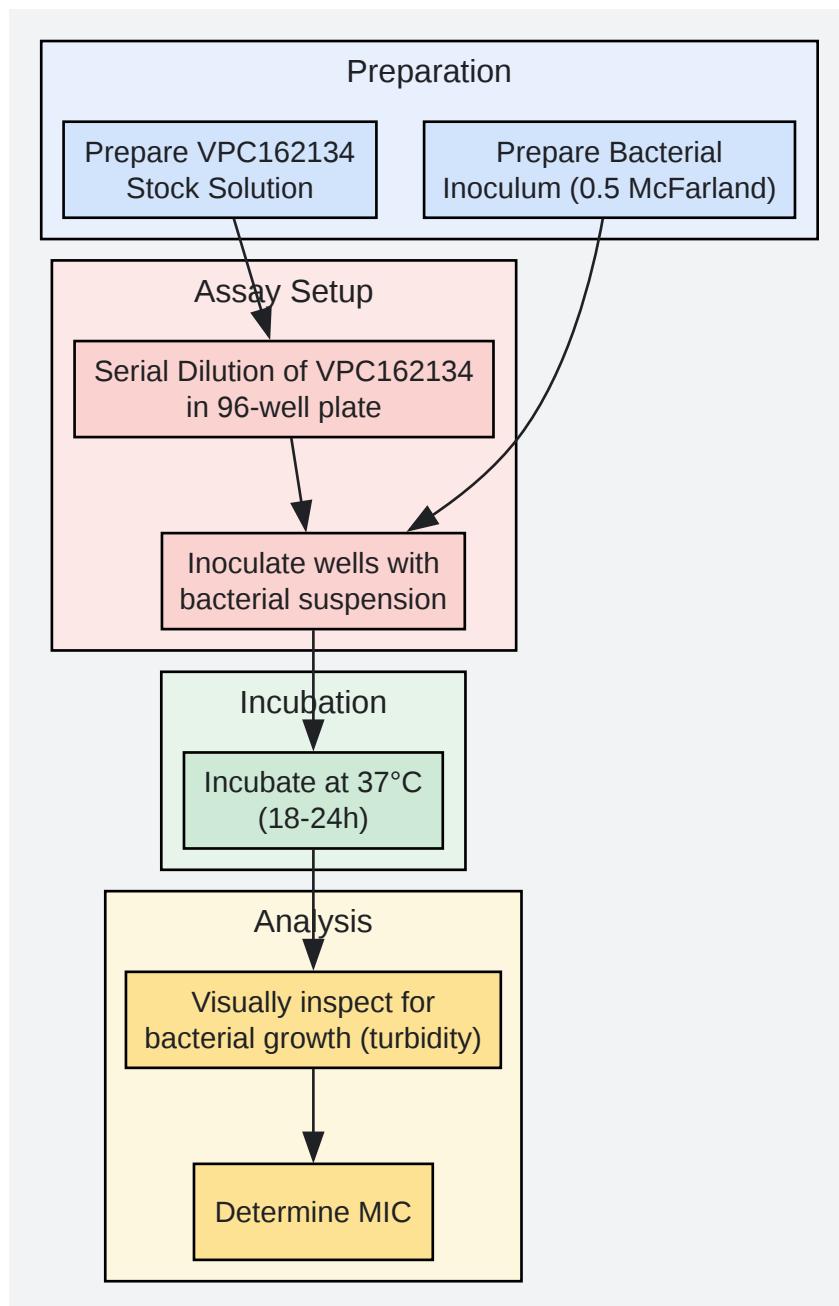
Mechanism of Action and Signaling Pathways

VPC162134's primary mechanism of action is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). This enzyme is crucial for the oxidative decarboxylation of pyruvate to acetyl-CoA, a central step linking glycolysis to the tricarboxylic acid (TCA) cycle in certain bacteria.

PFOR Signaling Pathway in *H. pylori* and *C. jejuni*

In microaerophilic pathogens like *Helicobacter pylori* and *Campylobacter jejuni*, PFOR plays a vital role in their energy metabolism. The inhibition of PFOR by **VPC162134** disrupts this central metabolic pathway, leading to a depletion of energy and essential metabolic intermediates, ultimately resulting in bacterial growth inhibition.





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References

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